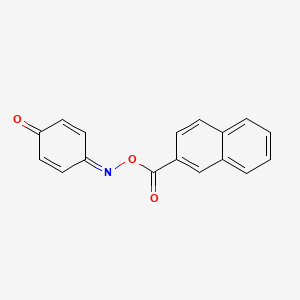
benzo-1,4-quinone O-2-naphthoyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-2-naphthoyloxime, also known as BQN or NQO1, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. BQN has been shown to exhibit antitumor activity in vitro and in vivo, and has been investigated as a potential chemotherapeutic agent.
Mécanisme D'action
Benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is an enzyme that plays a critical role in the metabolism of quinones and other xenobiotics. NQO1 is overexpressed in many types of cancer cells, and is thought to play a role in the development and progression of cancer. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-2-naphthoyloxime has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce oxidative stress, which can lead to DNA damage and apoptosis. benzo-1,4-quinone O-2-naphthoyloxime can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. In addition, benzo-1,4-quinone O-2-naphthoyloxime can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo-1,4-quinone O-2-naphthoyloxime has several advantages for use in lab experiments. It is a potent inhibitor of NQO1, and can be used to study the role of NQO1 in cancer cells. benzo-1,4-quinone O-2-naphthoyloxime is also relatively easy to synthesize, and can be obtained in high purity. However, there are some limitations to the use of benzo-1,4-quinone O-2-naphthoyloxime in lab experiments. It is a synthetic compound, and may not accurately reflect the effects of natural compounds on cancer cells. In addition, benzo-1,4-quinone O-2-naphthoyloxime may have off-target effects on other enzymes and pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on benzo-1,4-quinone O-2-naphthoyloxime. One area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime analogs that exhibit improved potency and selectivity for NQO1. Another area of interest is the development of benzo-1,4-quinone O-2-naphthoyloxime-based combination therapies for cancer treatment. benzo-1,4-quinone O-2-naphthoyloxime has been shown to synergize with other chemotherapeutic agents, and may be useful in combination therapy regimens. Finally, benzo-1,4-quinone O-2-naphthoyloxime may have applications beyond cancer treatment. It has been shown to exhibit anti-inflammatory and antioxidant effects, and may be useful in the treatment of other diseases.
Méthodes De Synthèse
Benzo-1,4-quinone O-2-naphthoyloxime can be synthesized from 2-naphthol and 1,4-benzoquinone using a simple one-step reaction. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of the reaction is typically high, and the purity of the product can be confirmed using NMR spectroscopy.
Applications De Recherche Scientifique
Benzo-1,4-quinone O-2-naphthoyloxime has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to exhibit antitumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. benzo-1,4-quinone O-2-naphthoyloxime works by inhibiting NQO1, which is overexpressed in many types of cancer cells. By inhibiting NQO1, benzo-1,4-quinone O-2-naphthoyloxime can induce oxidative stress and apoptosis in cancer cells, leading to their death.
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-9-7-15(8-10-16)18-21-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNSJKSLRSYRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-2-naphthoyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


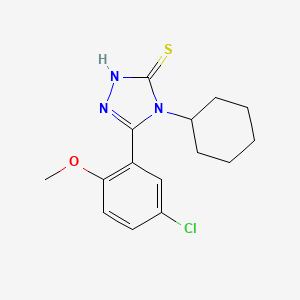
methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)
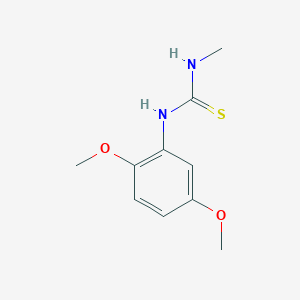
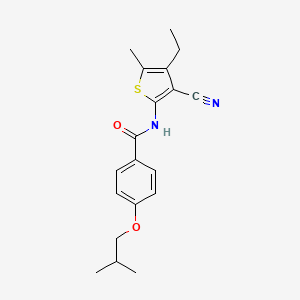
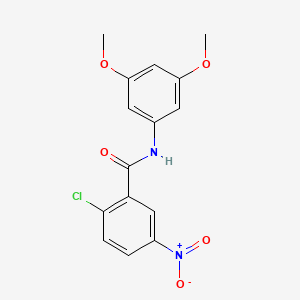
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
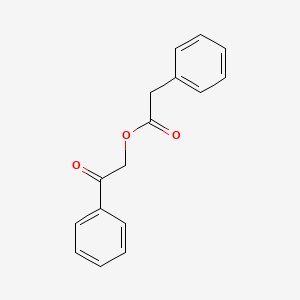
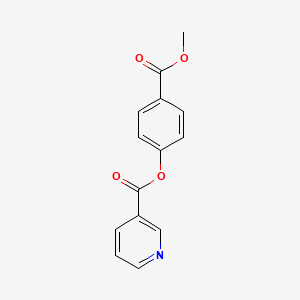
![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)